molecular formula C8H14ClNO2 B13062339 5-(Chloromethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one

5-(Chloromethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one

Cat. No.: B13062339
M. Wt: 191.65 g/mol
InChI Key: IXBURHCJBXFWLB-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one is an organic compound that belongs to the oxazolidinone class. This compound is characterized by its unique structure, which includes a chloromethyl group and a 2-methylpropyl group attached to an oxazolidinone ring. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibiotics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one typically involves the reaction of 3-(2-methylpropyl)-1,3-oxazolidin-2-one with chloromethylating agents under controlled conditions. Common reagents used in this synthesis include chloromethyl methyl ether or chloromethyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the chloromethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction Reactions: Reduction can lead to the formation of alcohols or amines depending on the reagents used.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of oxazolidinone N-oxides.

    Reduction: Formation of hydroxymethyl or aminomethyl derivatives.

Scientific Research Applications

5-(Chloromethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial properties.

    Medicine: Investigated for its potential use in developing new antibiotics.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one involves its interaction with biological targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or disruption of cellular processes. The oxazolidinone ring may also interact with specific molecular pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: Another oxazolidinone antibiotic with a similar core structure but different substituents.

    Tedizolid: A more potent oxazolidinone derivative used to treat bacterial infections.

    Cycloserine: An antibiotic with a similar mechanism of action but a different chemical structure.

Uniqueness

5-(Chloromethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one is unique due to its specific substituents, which confer distinct chemical and biological properties. Its chloromethyl group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.

Properties

Molecular Formula

C8H14ClNO2

Molecular Weight

191.65 g/mol

IUPAC Name

5-(chloromethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C8H14ClNO2/c1-6(2)4-10-5-7(3-9)12-8(10)11/h6-7H,3-5H2,1-2H3

InChI Key

IXBURHCJBXFWLB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1CC(OC1=O)CCl

Origin of Product

United States

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